molecular formula C24H36O5 B3331367 Treprestinil methyl ester CAS No. 81845-98-9

Treprestinil methyl ester

Cat. No.: B3331367
CAS No.: 81845-98-9
M. Wt: 404.5 g/mol
InChI Key: AMLGYPBESXMWIK-SXFAUFNYSA-N
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Description

Treprostinil methyl ester is a chemically modified derivative of treprostinil, a prostacyclin analog. Treprostinil is widely used for the treatment of pulmonary arterial hypertension due to its vasodilatory properties. The methyl ester form is designed to enhance the pharmacokinetic properties of the parent compound, potentially offering improved stability and bioavailability.

Scientific Research Applications

Treprostinil methyl ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular signaling pathways due to its prostacyclin analog properties.

    Medicine: Explored for its potential therapeutic benefits in treating pulmonary arterial hypertension and other cardiovascular diseases.

    Industry: Used in the development of new pharmaceutical formulations to improve drug delivery and stability.

Mechanism of Action

Target of Action

Treprestinil methyl ester primarily targets the prostacyclin receptor . This receptor plays a crucial role in promoting the vasodilation of pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation .

Mode of Action

This compound interacts with its targets by acting as a prostacyclin analog . It promotes vasodilation and inhibits platelet aggregation, thereby reducing symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .

Biochemical Pathways

The compound affects the prostacyclin pathway . It is a stable tricyclic analog of prostacyclin that promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . The effects of PDGF-BB on ECM remodeling are mediated through TGF-β1, leading to increased collagen type-I and fibronectin deposition .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The terminal elimination half-life of treprostinil is approximately 4 hours, following a two-compartment model

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . It also has anti-fibrotic effects on different molecular biologic levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .

Safety and Hazards

Treprostinil is a synthetic analog of the naturally occurring prostaglandin, prostacyclin. It is a direct vasodilator of pulmonary and systemic arterial vascular beds that also inhibits platelet aggregation, thereby alleviating pulmonary hypertension .

Future Directions

Treprostinil palmitil inhalation powder (TPIP) is a dry powder formulation of treprostinil palmitil (TP), an ester prodrug of treprostinil. TPIP is designed to provide sustained release of treprostinil in the lung over a prolonged period, potentially enabling a once-daily (QD) dosing regimen and significantly higher tolerated doses compared with currently available treprostinil formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of treprostinil methyl ester typically involves the esterification of treprostinil with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of treprostinil methyl ester follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Treprostinil methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the parent compound, treprostinil, and methanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Treprostinil and methanol.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Treprostinil: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.

    Iloprost: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.

    Epoprostenol: A prostacyclin analog with a shorter half-life and different administration routes.

Uniqueness

Treprostinil methyl ester is unique due to its enhanced stability and bioavailability compared to treprostinil. This makes it a promising candidate for developing new pharmaceutical formulations with improved therapeutic efficacy and patient compliance.

Properties

IUPAC Name

methyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-3-4-5-8-18(25)10-11-19-20-12-16-7-6-9-23(29-15-24(27)28-2)21(16)13-17(20)14-22(19)26/h6-7,9,17-20,22,25-26H,3-5,8,10-15H2,1-2H3/t17-,18-,19+,20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGYPBESXMWIK-SXFAUFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81845-98-9
Record name Treprestinil methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081845989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPRESTINIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K59PC7YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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